molecular formula C6H9N3O2 B555950 DL-Histidine CAS No. 4998-57-6

DL-Histidine

Cat. No.: B555950
CAS No.: 4998-57-6
M. Wt: 155.15 g/mol
InChI Key: HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Description

DL-Histidine is a racemic mixture of the D- and L- forms of histidine, an essential amino acid with the molecular formula C₆H₉N₃O₂. Histidine plays a crucial role in the biosynthesis of proteins and is involved in various metabolic processes. It is a precursor to histamine, a vital compound in immune responses, gastric acid secretion, and neurotransmission.

Mechanism of Action

Target of Action

DL-Histidine, a racemic mixture of D- and L-histidine , is an essential amino acid that plays a crucial role in various biological processes. It primarily targets proteins and enzymes involved in metabolic pathways, immune responses, and cellular functions .

Mode of Action

This compound interacts with its targets through various mechanisms. It can act as a proton buffer, metal ion chelator, and a scavenger of reactive oxygen and nitrogen species . It also plays a role in erythropoiesis and the histaminergic system . The imidazole side chain in histidine can participate in cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations .

Biochemical Pathways

Histidine is involved in several biochemical pathways. It can be metabolized to the amino acid glutamate through a series of intermediate molecules in a pathway that requires the enzyme histidine ammonia lyase (HAL) . Histidine is also a precursor to histamine, a vital inflammatory agent in immune responses . Moreover, histidine-producing microorganisms can synthesize this amino acid using a common biosynthetic pathway, which consists of ten biochemical steps .

Pharmacokinetics

The pharmacokinetics of this compound are complex and can be influenced by various factors. It has been used for investigating pharmacokinetics and enzymic reaction mechanisms in vivo . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can influence ion absorption , provide neuroprotection , and potentially increase the sensitivity of cancer cells to certain treatments . In addition, it can induce growth retardation and metabolic dysfunction when supplemented in excess .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH condition can affect its protonation forms and thus its interaction properties . Moreover, dietary factors can also impact its effectiveness. For example, a diet rich in histidine can increase the effectiveness of certain treatments and lower toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Histidine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce histidine.

Industrial Production Methods: In industrial settings, this compound is often produced via microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to overproduce histidine by eliminating feedback inhibition mechanisms and optimizing metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: DL-Histidine undergoes various chemical reactions, including:

    Oxidation: Histidine can be oxidized to form urocanic acid, which is involved in skin immune responses.

    Reduction: Histidine can be reduced to form histamine, a compound involved in allergic reactions and neurotransmission.

    Substitution: Histidine can participate in substitution reactions, particularly in the formation of metal complexes due to its imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Enzymatic decarboxylation using histidine decarboxylase.

    Substitution: Metal ions such as copper or zinc, which form complexes with the imidazole ring.

Major Products:

    Urocanic acid: from oxidation.

    Histamine: from reduction.

    Metal-histidine complexes: from substitution reactions.

Comparison with Similar Compounds

    L-Histidine: The L-isomer of histidine, which is biologically active and involved in protein synthesis.

    D-Histidine: The D-isomer, which is less common and not typically found in proteins.

    Histamine: A decarboxylated form of histidine involved in immune responses and neurotransmission.

Uniqueness of DL-Histidine: this compound is unique due to its racemic nature, containing both D- and L- forms. This makes it useful in studies requiring non-specific chirality and in applications where both isomers are needed for specific interactions or reactions.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
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InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
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InChI Key

HNDVDQJCIGZPNO-YFKPBYRVSA-N
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Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
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Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H9N3O2
Record name histidine
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Related CAS

26062-48-6
Record name L-Histidine homopolymer
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DSSTOX Substance ID

DTXSID9023126
Record name L-Histidine
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Molecular Weight

155.15 g/mol
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Physical Description

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless
Record name Histidine
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Solubility

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells.
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Color/Form

Needles or plates, COLORLESS

CAS No.

71-00-1
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Melting Point

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DL-Histidine?

A1: this compound has the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, research has explored the terahertz absorption spectra of this compound, revealing distinct peaks compared to its enantiomer, L-Histidine. These differences are attributed to variations in intermolecular interactions. [] Further studies utilized infrared (IR) spectroscopy and density functional theory (DFT) calculations to investigate the vibrational characteristics and electronic properties of this compound in both solid and aqueous phases. []

Q3: How does the chirality of histidine affect its interaction with other molecules?

A3: Research shows that chirality plays a significant role in the interactions of histidine with other molecules. For instance, studies on copper(II)-histidine complexes in frozen solutions using electron-nuclear double resonance (ENDOR) spectroscopy revealed that the hyperfine coupling of Hα can serve as a signature for histamine coordination where both the amino and imino nitrogens of the same molecule bind to copper(II). [] Furthermore, studies on the interaction of platinum and tungsten ferrocyanides with this compound, DL-Threonine, and DL-Valine showed that the adsorption behavior varied depending on the amino acid and pH, highlighting the influence of chirality on these interactions. []

Q4: Are there any structural differences between L-Histidine and this compound crystals?

A4: Yes, the crystal structures of L-Histidine and this compound differ. In this compound crystals, the molecules are nearly fully extended but adopt a different conformation compared to the chemically identical L-Histidine molecules in their respective crystal lattices. [] This difference in conformation can influence the packing and intermolecular interactions within the crystal structures.

Q5: Can this compound be used to induce the biosynthesis of specific compounds?

A5: Research suggests that this compound can effectively induce the biosynthesis of prodigiosin in non-proliferating Serratia marcescens cells. [, ] It was found to be the most effective among various amino acids tested, resulting in a significant yield of prodigiosin. Interestingly, the addition of DL-Methionine further enhanced this biosynthesis.

Q6: Does this compound impact zinc metabolism?

A7: Research suggests that zinc deficiency in rats alters histidine metabolism. Zinc-deficient rats exhibited increased oxidation of radiolabeled histidine and altered incorporation into proteins of various organs. [] These findings highlight the role of zinc in regulating histidine metabolism, particularly through the urocanic acid pathway.

Q7: Have computational methods been used to study this compound?

A8: Yes, DFT calculations have been instrumental in predicting the electronic properties of this compound in the liquid phase. These calculations provided insights into the HOMO and LUMO energies and the HOMO-LUMO energy gap, aiding in the understanding of its electronic behavior. []

Q8: What is the role of X-ray charge densities in understanding this compound?

A9: Experimental X-ray charge densities obtained from low-temperature data have been crucial in analyzing intermolecular interactions and lattice energies of this compound crystals. These analyses provided insights into the electrostatic contributions to the intermolecular interactions, which were found to be significant compared to the nonelectrostatic components. [, ]

Q9: Can this compound be used in the synthesis of specific materials?

A10: Yes, research shows that this compound can act as a template and ligand in the solvothermal synthesis of a new layered zinc phosphate, (C6H10N3O2)Zn2(HPO4)(PO4)·H2O. [] This compound exhibits photoluminescence and demonstrates the potential of using this compound in synthesizing novel materials with specific properties.

Q10: How does this compound influence the crystallization of zeolites?

A11: this compound has been successfully employed as a buffer in the liquid-phase hydrothermal synthesis of Dodecasil 3C, a pure silica zeolite. Its presence affects the silica chemistry, leading to the formation of large, single crystals of Dodecasil 3C. [] This control over crystal size and morphology highlights the potential of this compound in tailoring material properties for specific applications.

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